(1R)-1-Cuban-1-ylethanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

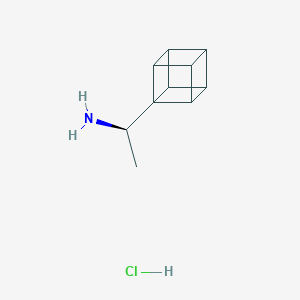

(1R)-1-Cuban-1-ylethanamine;hydrochloride is a chemical compound that features a cubane structure, which is a highly strained, cubic-shaped hydrocarbon. The cubane structure is notable for its unique geometry and stability, making it an interesting subject of study in organic chemistry. The compound is an amine derivative of cubane, and its hydrochloride form is often used to enhance its solubility in water.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-Cuban-1-ylethanamine;hydrochloride typically involves multiple steps starting from cubane itself. One common method includes the following steps:

Nitration of Cubane: Cubane is first nitrated to form cubane-1,4-dinitro.

Reduction: The dinitro compound is then reduced to cubane-1,4-diamine.

Alkylation: The diamine is alkylated to introduce the ethanamine group.

Formation of Hydrochloride: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and automated systems for purification and crystallization of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(1R)-1-Cuban-1-ylethanamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form simpler amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Produces nitroso or nitro derivatives.

Reduction: Yields simpler amine derivatives.

Substitution: Results in various substituted cubane derivatives.

Aplicaciones Científicas De Investigación

Chemistry

(1R)-1-Cuban-1-ylethanamine;hydrochloride serves as a valuable building block for synthesizing more complex cubane derivatives. Its unique structure allows for a variety of reactions, including:

- Oxidation to form nitroso or nitro derivatives.

- Reduction yielding simpler amine derivatives.

- Substitution reactions , where the amine group acts as a nucleophile.

Biology

Research has indicated potential interactions of this compound with biological molecules. Its structure may influence:

- Enzyme inhibition or activation , providing insights into biochemical pathways.

- Drug design , particularly in targeting specific receptors or enzymes due to its unique geometry.

Medicine

The compound is under investigation for its potential in:

- Drug development , particularly for conditions related to neurotransmitter systems, such as depression or anxiety disorders. Its structural properties may allow it to interact effectively with serotonin transporters or other neurochemical targets.

Industrial Applications

In industry, this compound is explored for developing novel materials with unique properties derived from the cubane structure. This includes:

- Polymer synthesis , where cubane derivatives can enhance material properties.

- Specialty chemicals , leveraging its reactivity for creating new compounds with desired functionalities.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- A study on its interaction with serotonin transporters suggests that modifications of the cubane structure can enhance binding affinity, potentially leading to new antidepressant therapies .

- Another research focused on its role in synthesizing novel materials demonstrated improved mechanical properties when incorporated into polymer matrices .

Mecanismo De Acción

The mechanism by which (1R)-1-Cuban-1-ylethanamine;hydrochloride exerts its effects is largely dependent on its interaction with molecular targets. The cubane structure can interact with various enzymes and receptors, potentially inhibiting or activating them. The amine group can form hydrogen bonds or ionic interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

Cubane: The parent hydrocarbon structure.

Cubane-1,4-diamine: A precursor in the synthesis of (1R)-1-Cuban-1-ylethanamine;hydrochloride.

Cubane-1-carboxylic acid: Another derivative used in various chemical syntheses.

Uniqueness

This compound is unique due to its combination of the cubane structure with an amine group, providing a distinct set of chemical and physical properties. This makes it a valuable compound for research in various fields, including organic synthesis, medicinal chemistry, and materials science.

Actividad Biológica

(1R)-1-Cuban-1-ylethanamine;hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article presents a detailed overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : Not specified in the sources.

- Molecular Formula : Not explicitly stated, but typically characterized by a unique bicyclic structure.

- Molecular Weight : Not provided in the available data.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a selective modulator of serotonin and dopamine pathways. This modulation is crucial for its potential effects on mood regulation and cognitive functions.

Biological Activities

- Serotonin Transporter Inhibition : Research indicates that compounds similar to this compound may inhibit the serotonin transporter (SERT), which is significant in the treatment of mood disorders such as depression and anxiety .

- Dopaminergic Activity : Some studies have suggested dopaminergic activity, which might contribute to its potential use in treating conditions like ADHD and other neuropsychiatric disorders .

- Acetylcholinesterase Inhibition : Similar compounds have shown acetylcholinesterase inhibitory activity, which can enhance cholinergic transmission and may be beneficial in cognitive decline scenarios .

Case Studies and Experimental Data

Several studies have explored the pharmacological effects of this compound:

- Study on Mood Disorders : A study investigating the effects of related compounds on mood disorders found that modulation of serotonin levels could lead to significant improvements in depressive symptoms .

| Study | Findings |

|---|---|

| Serotonin Transporter Study | Inhibition of SERT correlated with reduced depressive symptoms. |

| Dopaminergic Activity Assessment | Potential benefits for ADHD treatment observed. |

| Acetylcholinesterase Inhibition | High inhibitory activity noted with IC50 values around 3.75 µM for similar compounds. |

Toxicology and Safety Profile

While specific toxicity data for this compound is limited, related compounds have shown varying degrees of safety profiles. The safety assessment is crucial for considering therapeutic applications, particularly regarding long-term use.

Propiedades

IUPAC Name |

(1R)-1-cuban-1-ylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-2(11)10-7-4-3-5(7)9(10)6(3)8(4)10;/h2-9H,11H2,1H3;1H/t2-,3?,4?,5?,6?,7?,8?,9?,10?;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHHGCWXPBJXET-ZOUIZQHESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12C3C4C1C5C4C3C25)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C12C3C4C1C5C4C3C25)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.